Diethyl isopropylphosphonate

説明

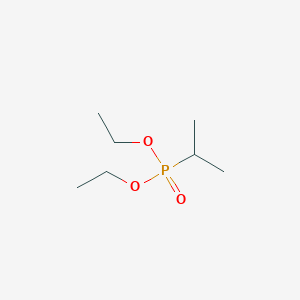

Diethyl isopropylphosphonate is an organophosphorus compound with the chemical formula C7H17O3P. It is a colorless liquid that is soluble in organic solvents and has a boiling point of approximately 220°C. This compound has garnered significant attention in various fields of research due to its unique chemical structure and biological activity.

準備方法

Synthetic Routes and Reaction Conditions: Diethyl isopropylphosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with isopropyl halides under basic conditions. The reaction typically proceeds as follows:

(C2H5O)2P(O)H+(CH3)2CHX→(C2H5O)2P(O)(CH(CH3)2)+HX

where X is a halogen such as chlorine or bromine .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out at elevated temperatures and pressures to achieve high yields and purity .

化学反応の分析

Oxidation Reactions

Diethyl isopropylphosphonate undergoes oxidation to form phosphonic acid derivatives. Key reagents and conditions include:

- Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions .

- Example reaction:

- Oxidation typically proceeds via nucleophilic attack at the phosphorus center, yielding isopropylphosphonic acid .

Reduction Reactions

Reduction pathways involve conversion to phosphine derivatives:

- Lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces the P=O bond to P-H :

- Products are sensitive to air oxidation, necessitating inert atmospheres .

Substitution Reactions

Nucleophilic substitution at the phosphorus or alkoxy groups is well-documented:

Phosphorus-Center Substitution

Alkoxy-Group Transesterification

- Alcohols (e.g., isopropanol) replace ethoxy groups via acid- or base-catalyzed transesterification :

Hydrolysis

Hydrolysis kinetics and mechanisms depend on pH:

| Condition | Mechanism | Rate Constant (k) | Half-Life | Source |

|---|---|---|---|---|

| Acidic (HCl, 6 M) | AAl1 (C-O cleavage) | ~96 h | ||

| Basic (NaOH, 0.1 M) | AAc2 (P-O cleavage) | ~3 h |

Microwave-Assisted Arbuzov Reactions

Microwave synthesis enhances efficiency in P-C bond formation:

| Reactant | Temperature | Time | Yield | By-Products | Source |

|---|---|---|---|---|---|

| 1,2-Dichloroethane | 190°C | 160 min | 83% | Triisopropyl phosphate | |

| Bis(chloroethyl) ether | 200°C | 2 min | 69% | Tetraisopropyl bisphosphonate |

Coupling Reactions

Palladium-catalyzed cross-couplings enable C-P bond formation:

- Hirao Reaction : Coupling with aryl halides using Pd(OAc)₂ yields arylphosphonates .

Example: - Optimal conditions: 175°C, 5 min, yields up to 92% .

Thermal Decomposition

At elevated temperatures (>220°C), decomposition pathways include:

科学的研究の応用

Chemical Synthesis

Reagent in Organic Chemistry

- DEIP serves as a valuable reagent in the synthesis of various organophosphorus compounds. It is particularly useful for phosphonylation reactions, which modify biological activity in compounds intended for agricultural applications such as pesticides and herbicides. The ability to introduce functional groups through nucleophilic substitution makes DEIP a versatile building block for more complex molecules.

Synthesis of Flame Retardants

- Research has indicated that DEIP can be utilized in developing flame retardant materials. Its effectiveness stems from its potential to interfere with combustion processes, although further studies are necessary to elucidate the mechanisms involved and optimize its performance in this application.

Analytical Applications

Reference Standard in Environmental Studies

- DEIP is employed as a reference standard in environmental chemistry for calibrating analytical instruments. Its well-defined chemical structure allows researchers to validate methods for detecting other organophosphorus compounds, which may include environmental pollutants or degradation products from pesticides.

Interaction with Biological Targets

- The biological activity of DEIP is primarily linked to its interaction with enzymes and receptors. This characteristic makes it a candidate for studying biochemical pathways and potential therapeutic applications, particularly in neurobiology where organophosphates are known to affect cholinergic signaling pathways.

Material Science

Additives in Lubricants

- DEIP is also explored as an additive in antiwear lubricant formulations. Its properties may enhance the performance of lubricants by providing additional stability and reducing wear on mechanical components.

Case Studies and Research Findings

Several studies have documented the applications of DEIP across various domains:

- Phosphonylation Reactions : A study highlighted the role of DEIP as a precursor for synthesizing phosphonates with enhanced biological activities, demonstrating its utility in developing new agrochemicals.

- Environmental Monitoring : Research utilizing DEIP as a standard reference showcased its effectiveness in improving detection methods for organophosphate residues in soil and water samples, emphasizing its importance in environmental protection efforts.

- Flame Retardancy Testing : Investigations into the flame-retardant properties of DEIP showed promising results, suggesting modifications to enhance its efficacy could lead to safer materials in construction and manufacturing.

作用機序

The mechanism of action of diethyl isopropylphosphonate involves its interaction with molecular targets such as cholinesterase enzymes. By inhibiting these enzymes, it can affect neurotransmission and other biological processes. The compound’s phosphonate group plays a crucial role in its binding to the active site of the enzyme, leading to its inhibitory effects .

類似化合物との比較

- Diethyl phosphonate

- Diethyl methylphosphonate

- Diethyl ethylphosphonate

Comparison: Diethyl isopropylphosphonate is unique due to its isopropyl group, which imparts different steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for specific applications .

生物活性

Diethyl isopropylphosphonate (DEIP) is a phosphonate compound that has garnered attention in various fields of biological research due to its unique chemical properties and potential applications. This article aims to provide a comprehensive overview of the biological activity of DEIP, supported by data tables, case studies, and detailed research findings.

This compound is characterized by the presence of a phosphonate group, which imparts stability against hydrolysis compared to phosphate esters. This stability is crucial for its biological applications, particularly in drug design and development. The compound's structure can be represented as follows:

The biological activity of DEIP is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Research indicates that phosphonates can inhibit specific enzymes involved in metabolic pathways, making them valuable in medicinal chemistry.

Enzyme Inhibition

DEIP has been shown to act as an inhibitor for several enzymes. For example, studies demonstrate its effectiveness against:

- Acetylcholinesterase : DEIP exhibits competitive inhibition, which can be beneficial in developing treatments for conditions like Alzheimer's disease.

- Enolase : As seen in aminopyrrolidinyl phosphonates, DEIP derivatives have been linked to the inhibition of glycolytic enzymes, impacting cellular metabolism and proliferation .

1. Antiviral Activity

Recent studies have investigated the antiviral properties of DEIP derivatives. For instance, compounds synthesized from DEIP have shown promise as acyclic nucleoside phosphonates, which are crucial in antiviral drug development. These compounds demonstrated significant activity against viral replication mechanisms .

2. Antibacterial Properties

Research has also highlighted the antibacterial potential of DEIP derivatives. A novel class of aminopyrrolidinyl phosphonates derived from DEIP exhibited high yields in synthesis and demonstrated effectiveness against various bacterial strains, suggesting potential applications in antibiotic development .

Table 1: Summary of Biological Activities of DEIP Derivatives

Case Study 1: Microwave-Assisted Synthesis

A study demonstrated that microwave-assisted synthesis techniques can enhance the yield and efficiency of producing diethyl phosphonates, including DEIP derivatives. This method not only reduces reaction times but also improves the overall purity of the products, making them more suitable for biological testing .

Case Study 2: Efficacy Against Bacterial Strains

In a series of experiments, derivatives of DEIP were tested against multiple bacterial strains. The results indicated that certain modifications to the phosphonate structure significantly increased antibacterial efficacy, highlighting the importance of structural optimization in drug design .

特性

IUPAC Name |

2-diethoxyphosphorylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17O3P/c1-5-9-11(8,7(3)4)10-6-2/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPMDSXRMQXBCJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343008 | |

| Record name | Diethyl isopropylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1538-69-8 | |

| Record name | Diethyl isopropylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How is diethyl isopropylphosphonate typically used in chemical synthesis?

A1: this compound is commonly employed as a reagent in the Wittig-Horner reaction. [] This reaction allows for the formation of carbon-carbon double bonds, specifically in the (E)-configuration (trans isomer), which is often the desired product in organic synthesis. []

Q2: Can you provide some detail about the fragmentation pattern of this compound when analyzed using mass spectrometry?

A2: Analysis of this compound via atmospheric-pressure ionization tandem mass spectrometry (API-MS/MS) reveals several key fragmentation pathways. [] These pathways include:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。